molecular formula C21H18Cl2N2O3S B4187331 N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4187331
M. Wt: 449.3 g/mol
InChI Key: KTIBGBAMAIVHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival.

Mechanism of Action

N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 inhibits the activity of NF-κB by targeting the inhibitor of κB kinase (IKK) complex, which is responsible for the activation of NF-κB. This compound 11-7082 binds to the cysteine residue of IKKβ, which prevents the phosphorylation and activation of IKKβ. This, in turn, prevents the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. As a result, NF-κB is unable to translocate to the nucleus and activate the transcription of target genes.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound 11-7082 has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce angiogenesis. In inflammation, this compound 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In neurodegenerative diseases, this compound 11-7082 has been shown to protect against neuronal cell death, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. This compound 11-7082 has been shown to inhibit the activity of NF-κB without affecting other signaling pathways. This allows researchers to specifically target the NF-κB pathway and study its effects on various cellular processes. However, one limitation of using this compound 11-7082 is its potential toxicity. This compound 11-7082 has been shown to induce cytotoxicity in some cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 in scientific research. One direction is to explore its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway, which may have fewer side effects and greater efficacy. Additionally, further research is needed to determine the optimal dosage and administration of this compound 11-7082 in various experimental models.

Scientific Research Applications

N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been used in a variety of scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, this compound 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. In inflammation research, this compound 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, this compound 11-7082 has been shown to protect against neuronal cell death and reduce inflammation in the brain.

properties

IUPAC Name

2-(2,4-dichloro-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(20-12-11-16(22)13-18(20)23)14-21(26)24-19-10-6-5-9-17(19)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIBGBAMAIVHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.